N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at the N4 position, a phenyl group at the 1-position, and an allyl (prop-2-en-1-yl) group at the N6 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine-based kinase inhibitors, which often exhibit anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXLMFGNJIODJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under reflux conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate forms a hydrazone intermediate, which undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ microwave irradiation techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and certain kinases . By binding to the active sites of these enzymes, the compound prevents their normal function, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a systematic comparison of the target compound with structurally similar analogs:
Substituent Effects at N4 and N6 Positions
N4-(3-Fluorophenyl)-1-phenyl-N6-propyl variant ():
- Replacing the 4-fluorophenyl group with a 3-fluorophenyl at N4 and a propyl group at N6 alters steric and electronic properties. The 3-fluorophenyl group may reduce metabolic stability compared to the 4-fluorophenyl analog due to differences in para- vs. meta-substitution effects on ring electronics .
- Molecular Weight: 379.4 g/mol (estimated).
- The methyl group at N4 may sterically hinder interactions with target proteins compared to the smaller fluorine substituent .
- N4-(2/3/4-Methoxyphenyl)-N3-(4-phenoxyphenyl) variants (): Methoxy groups at N4 improve solubility (e.g., 65% yield for the 3-methoxy derivative) but reduce melting points (199–201°C vs. 243–245°C for the 2-methoxy analog). These trends suggest that electron-donating substituents enhance solubility but destabilize crystal packing .
Allyl (Prop-2-en-1-yl) vs. Alkyl/Other Groups at N6
- This feature is absent in propyl or ethyl analogs (e.g., ).
Key Research Findings
Fluorine Position Matters : The 4-fluorophenyl group in the target compound may offer better metabolic stability and target affinity than 3-fluorophenyl analogs due to reduced steric clash and optimized electronic effects .
Solubility Trade-offs : Bulky or hydrophobic groups (e.g., benzyl in ) lower solubility, whereas electron-donating groups (e.g., methoxy in ) improve it but may reduce thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
